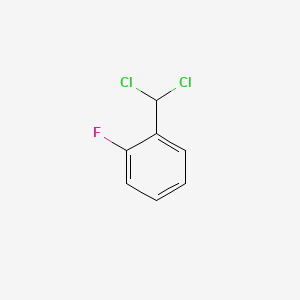

1-(Dichloromethyl)-2-fluorobenzene

Vue d'ensemble

Description

1-(Dichloromethyl)-2-fluorobenzene is a compound that is structurally related to various fluorobenzenes and chlorobenzenes, which have been studied for their unique chemical properties and reactivity. While the provided papers do not directly discuss 1-(Dichloromethyl)-2-fluorobenzene, they offer insights into the behavior of similar compounds, which can be used to infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves the use of electrophilic aromatic substitution reactions, as demonstrated by the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from (ClCN)3, BF3, and F2 . This suggests that similar methodologies could potentially be applied to synthesize 1-(Dichloromethyl)-2-fluorobenzene, although specific details are not provided in the papers.

Molecular Structure Analysis

The molecular structure of fluorinated benzenes can be complex, as seen in the crystal structure of 1,2,3,5-tetrafluorobenzene, which features bifurcated C–H⋅⋅⋅F–C interactions and short F⋅⋅⋅F separations . This indicates that 1-(Dichloromethyl)-2-fluorobenzene may also exhibit interesting structural characteristics, potentially including similar weak intermolecular interactions.

Chemical Reactions Analysis

Fluorinated benzenes can participate in various chemical reactions, including nucleophilic aromatic substitution, as seen in the reactions of aniline with 1-fluoro-2,4-dinitrobenzene . Additionally, the reactivity of fluorobenzenes in organometallic chemistry is highlighted, with fluorine substituents generally binding weakly to metal centers . This suggests that 1-(Dichloromethyl)-2-fluorobenzene may also be amenable to such reactions, although the presence of dichloromethyl may influence its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzenes are influenced by the presence of fluorine atoms. For example, the electrochemical fluorination of aromatic compounds like monofluoromethylbenzene and difluoromethylbenzene has been studied, showing the formation of various fluorinated products . This suggests that electrochemical methods could be relevant for modifying the properties of 1-(Dichloromethyl)-2-fluorobenzene. Additionally, the photophysics of fluorinated compounds can be affected by aggregation and planarization, as seen in the study of 1,4-diethynyl-2-fluorobenzene .

Applications De Recherche Scientifique

Organometallic Chemistry and Solvent Roles

Organometallic Chemistry Using Partially Fluorinated Benzenes Fluorobenzenes, including compounds like 1-(Dichloromethyl)-2-fluorobenzene, are recognized for their roles in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents modify electron density and binding strength, allowing them to serve as non-coordinating solvents or readily displaced ligands in metal complexes. This property is pivotal for C-H and C-F bond activation reactions in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Spectroscopic Investigations

FTIR and FT-Raman Spectral Investigation The study on 2-chloro-1,3-dibromo-5-fluorobenzene, a compound structurally similar to 1-(Dichloromethyl)-2-fluorobenzene, delved into normal coordinate calculations using Wilson's FG matrix mechanism. This provided insights into in-plane and out-of-plane vibrations, contributing to the understanding of molecular vibrations and interactions (Ilango, Arivazhagan, prince, & Balachandranb, 2008).

Mechanistic Insights in Chemical Reactions

Concerted Mechanism of Aromatic Nucleophilic Substitution Research on difluorobenzenes, similar to 1-(Dichloromethyl)-2-fluorobenzene, revealed a concerted mechanism of aromatic nucleophilic substitution, differing from the typical two-step SNAr mechanism. This is significant for understanding the reactivity and substitution patterns in halogenated benzenes (Goryunov et al., 2010).

Catalysis and Synthetic Applications

Formation of Cationic RP5Cl-Cages The study involving fluorobenzene solutions in organophosphorus chemistry showcases the synthesis of novel cationic chloro-substituted RP(5)Cl-cages, demonstrating the versatility of fluorobenzenes like 1-(Dichloromethyl)-2-fluorobenzene in synthesizing complex molecular structures (Holthausen et al., 2012).

Environmental and Degradation Studies

Degradation of Difluorobenzenes by Labrys portucalensis This research provides insights into the biodegradation of difluorobenzenes, compounds related to 1-(Dichloromethyl)-2-fluorobenzene. Understanding the microbial degradation pathways is crucial for assessing environmental impacts and developing bioremediation strategies for such compounds (Moreira et al., 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(dichloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAFBKQDEPXWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059805 | |

| Record name | 2-Fluorobenzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dichloromethyl)-2-fluorobenzene | |

CAS RN |

320-65-0 | |

| Record name | 1-(Dichloromethyl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(dichloromethyl)-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dichloromethyl)-2-fluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(dichloromethyl)-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorobenzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dichloromethyl)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.